1,4-Bis-(3-bromopropyl)-benzene
Overview
Description
1,4-Bis-(3-bromopropyl)-benzene is an organic compound with the molecular formula C12H16Br2 It consists of a benzene ring substituted with two 3-bromopropyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis-(3-bromopropyl)-benzene can be synthesized through the bromination of 1,4-bis(propyl)benzene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis-(3-bromopropyl)-benzene undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), amines (NH2-), or thiols (SH-).
Elimination reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Coupling reactions: It can participate in coupling reactions such as the Suzuki-Miyaura reaction to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Coupling reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in organic solvents.
Major Products Formed
Nucleophilic substitution: Corresponding substituted benzene derivatives.
Elimination reactions: Alkenes such as 1,4-bis(prop-1-enyl)benzene.
Coupling reactions: Biaryl compounds with extended conjugation.
Scientific Research Applications
1,4-Bis-(3-bromopropyl)-benzene is used in various scientific research applications, including:
Organic synthesis: As a building block for the synthesis of more complex molecules.
Materials science: In the preparation of polymers and advanced materials with specific properties.
Medicinal chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
Biological studies: To investigate the effects of brominated compounds on biological systems.
Mechanism of Action
The mechanism of action of 1,4-bis-(3-bromopropyl)-benzene involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, allowing for the formation of new bonds through substitution or elimination reactions. The compound’s reactivity is influenced by the electronic effects of the benzene ring and the steric hindrance of the substituents.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis-(3-chloropropyl)-benzene: Similar structure but with chlorine atoms instead of bromine.
1,4-Bis-(3-iodopropyl)-benzene: Similar structure but with iodine atoms instead of bromine.
1,4-Bis-(3-fluoropropyl)-benzene: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
1,4-Bis-(3-bromopropyl)-benzene is unique due to the specific reactivity of the bromine atoms, which are more reactive than chlorine but less reactive than iodine. This balance of reactivity makes it a versatile intermediate in organic synthesis, allowing for selective transformations under mild conditions.
Properties
IUPAC Name |
1,4-bis(3-bromopropyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Br2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h5-8H,1-4,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDJLONNYRBOTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCBr)CCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544564 | |
Record name | 1,4-Bis(3-bromopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90544564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19417-59-5 | |
Record name | 1,4-Bis(3-bromopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90544564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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